molecular formula C13H17NO B11963532 N-Ethyl-ortho-methacrylotoluidide CAS No. 90207-28-6

N-Ethyl-ortho-methacrylotoluidide

Cat. No.: B11963532
CAS No.: 90207-28-6
M. Wt: 203.28 g/mol
InChI Key: IFDHZHUTMRJWHT-UHFFFAOYSA-N
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Description

N-Ethyl-ortho-methacrylotoluidide is an organic compound with the molecular formula C13H17NO It is a derivative of methacrylic acid and is characterized by the presence of an ethyl group and a methacryloyl group attached to an ortho-toluidide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-ortho-methacrylotoluidide typically involves the reaction of ortho-toluidine with ethyl methacrylate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{ortho-Toluidine} + \text{Ethyl methacrylate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-ortho-methacrylotoluidide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The methacryloyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound amines.

Scientific Research Applications

N-Ethyl-ortho-methacrylotoluidide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various polymers and copolymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-ortho-methacrylotoluidide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-ortho-methacrylotoluidide
  • N-Ethyl-meta-methacrylotoluidide
  • N-Ethyl-para-methacrylotoluidide
  • N-Ethyl-ortho-isobutyrotoluidide

Uniqueness

N-Ethyl-ortho-methacrylotoluidide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

90207-28-6

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-ethyl-2-methyl-N-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C13H17NO/c1-5-14(13(15)10(2)3)12-9-7-6-8-11(12)4/h6-9H,2,5H2,1,3-4H3

InChI Key

IFDHZHUTMRJWHT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C(=C)C

Origin of Product

United States

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